molecular formula C6H13NO2S B2648041 1-Cyclopropylpropane-2-sulfonamide CAS No. 1600484-63-6

1-Cyclopropylpropane-2-sulfonamide

Cat. No.: B2648041
CAS No.: 1600484-63-6
M. Wt: 163.24
InChI Key: JVFCNXKQAGUZIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Cyclopropylamine + Sulfonyl Chloride → this compound + HCl

Another method involves the use of sulfonyl chlorides and amines in the presence of a base such as triethylamine or pyridine. Microwave irradiation can also be employed to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpropane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyclopropylpropane-2-sulfonamide involves its interaction with specific molecular targets and pathwaysThis inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .

Biological Activity

1-Cyclopropylpropane-2-sulfonamide (CAS No. 1600484-63-6) is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, along with synthesis methods and relevant case studies.

Antibacterial Properties

This compound exhibits significant antibacterial activity, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This mechanism is shared among many sulfonamides, making them effective against a range of bacterial infections, including those caused by resistant strains.

Case Study: Efficacy Against Resistant Strains

In a study evaluating the efficacy of various sulfonamides against resistant bacterial strains, this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating drug-resistant infections .

Antiviral Activity

Research has indicated that this compound may also possess antiviral properties. Preliminary studies suggest that it can inhibit viral replication by interfering with viral enzymes, although specific mechanisms remain under investigation.

Anticancer Activity

Emerging data suggest that this compound may have anticancer properties. It has been studied for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in preclinical models. For instance, in vitro assays showed that it significantly reduced cell viability in human breast cancer cells .

Synthesis Methods

The synthesis of this compound typically involves the reaction of primary or secondary amines with sulfonyl chlorides under controlled conditions. This method allows for the formation of sulfonamide derivatives with specific biological activities.

Common Synthesis Route

  • Reagents : Sulfonyl chloride and cyclopropylamine.
  • Conditions : Reaction is usually conducted in an organic solvent at room temperature or slightly elevated temperatures.
  • Outcome : The product is purified through crystallization or chromatography.

Comparative Analysis

To understand the uniqueness of this compound within the sulfonamide class, a comparison with other related compounds is useful:

Compound NameStructure FeatureUnique Aspect
2-Cyclopropylpropane-1-sulfonamidePosition of sulfonamide groupDifferent position of the sulfonamide group
Isoquinoline SulfonamidesContains an isoquinoline moietyExhibits allosteric inhibition against DNA gyrase
Benzene SulfonamidesAromatic ring instead of cyclopropylBroader range of biological activity

This table highlights how structural variations influence biological reactivity and pharmacological profiles.

Properties

IUPAC Name

1-cyclopropylpropane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-5(10(7,8)9)4-6-2-3-6/h5-6H,2-4H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFCNXKQAGUZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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